molecular formula C23H21N3O4 B5916873 2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

Cat. No.: B5916873
M. Wt: 403.4 g/mol
InChI Key: BQRGUDPZPQIVGK-JJIBRWJFSA-N
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Description

2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide is an organic compound with a complex structure that includes nitro, phenoxy, and acetamide functional groups

Preparation Methods

The synthesis of 2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Etherification: Formation of the phenoxy linkage.

    Amidation: Formation of the acetamide group.

    Condensation: Formation of the imine linkage with the phenyl group.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine

Properties

IUPAC Name

2-(4-methyl-2-nitrophenoxy)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-16-8-13-22(21(14-16)26(28)29)30-15-23(27)25-24-17(2)18-9-11-20(12-10-18)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,25,27)/b24-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGUDPZPQIVGK-JJIBRWJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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